(3R,4R)-tert-butyl 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13667151
Molecular Formula: C24H28FNO5
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28FNO5 |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | tert-butyl (3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C24H28FNO5/c1-24(2,3)31-23(27)26-11-10-20(16-4-6-18(25)7-5-16)17(13-26)14-28-19-8-9-21-22(12-19)30-15-29-21/h4-9,12,17,20H,10-11,13-15H2,1-3H3/t17-,20+/m1/s1 |
| Standard InChI Key | VMVWGBILQKUTEF-XLIONFOSSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperidine core substituted at the 3- and 4-positions:
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3-Position: A benzo[d] dioxol-5-yloxymethyl group, which introduces a methylenedioxybenzene moiety.
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4-Position: A 4-fluorophenyl group, contributing hydrophobic and electron-withdrawing characteristics.
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1-Position: A tert-butyl carbamate (Boc) protecting group, enhancing solubility and stability during synthesis.
The (3R,4R) stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H28FNO5 | |
| Molecular Weight | 429.5 g/mol | |
| IUPAC Name | tert-butyl (3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine-1-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CCC@HC4=CC=C(C=C4)F | |
| LogP (Estimated) | ~3.2 (hydrophobic) | |
| Solubility | Low in water; soluble in DMSO |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically including:
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Piperidine Functionalization: Starting from a Boc-protected piperidine scaffold, stereoselective introduction of the 4-fluorophenyl group via Pd-catalyzed cross-coupling .
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Benzo[d] dioxole Incorporation: Nucleophilic substitution of a mesylated intermediate with sesamol (benzo[d] dioxol-5-ol) .
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Deprotection and Purification: Final Boc deprotection under acidic conditions yields the free amine, though the Boc group is often retained for stability.
A representative synthesis from ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol involves silyl protection, N-demethylation, and iterative functionalization .
Key Reactions
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Nucleophilic Substitution: Critical for introducing the benzo[d] dioxole moiety .
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Suzuki-Miyaura Coupling: Used for aryl-aryl bond formation in related analogs .
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Ester Hydrolysis: For modifying the Boc group in downstream applications .
Pharmacological Profile
Mechanism of Action
The compound exhibits structural similarities to paroxetine, a selective serotonin reuptake inhibitor (SSRI), suggesting potential affinity for serotonin (SERT) and norepinephrine (NET) transporters . Key interactions include:
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Receptor Binding: Preliminary studies indicate moderate affinity for GRK2 (G protein-coupled receptor kinase 2), a target in heart failure and CNS disorders .
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Allosteric Modulation: Analogous piperidine derivatives act as allosteric modulators of M4 muscarinic receptors, implicating potential in neurodegenerative diseases .
Biological Activity
Applications and Research Significance
Drug Development
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Lead Compound: Its scaffold serves as a template for designing novel antidepressants and anxiolytics .
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Allosteric Modulators: Structural analogs are explored for Alzheimer’s disease via M4 receptor modulation .
Chemical Probes
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GRK2 Studies: Used to investigate GRK2’s role in β-adrenergic receptor desensitization .
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Stereochemical Probes: The (3R,4R) configuration aids in studying enantiomer-specific biological effects.
Comparative Analysis with Analogues
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